The Pharmacokinetics of Aripiprazole Lauroxil: A Technical Guide
The Pharmacokinetics of Aripiprazole Lauroxil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aripiprazole (B633) lauroxil is an extended-release intramuscular injectable atypical antipsychotic approved for the treatment of schizophrenia in adults.[1][2] As a long-acting injectable (LAI), it offers the benefit of prolonged therapeutic drug concentrations, which can improve medication adherence in a patient population where this is a significant challenge.[3] Aripiprazole lauroxil is a prodrug of aripiprazole, meaning it is administered in an inactive form and then converted to the active drug, aripiprazole, in the body.[1][4] This technical guide provides an in-depth overview of the pharmacokinetics of aripiprazole lauroxil, including its mechanism of action, metabolic pathways, key pharmacokinetic parameters, and the experimental protocols used in its evaluation.
Mechanism of Action and Metabolic Pathway
Aripiprazole lauroxil's therapeutic effect is derived from its active metabolite, aripiprazole.[4] Aripiprazole exhibits a unique pharmacological profile, acting as a partial agonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors.[1][4][5] This modulation of dopaminergic and serotonergic pathways is believed to be the basis for its efficacy in treating the symptoms of schizophrenia.[4]
Following intramuscular injection, aripiprazole lauroxil undergoes a two-step conversion to aripiprazole. First, enzyme-mediated hydrolysis by esterases cleaves the lauroxil moiety to form an intermediate, N-hydroxymethyl aripiprazole.[1][6] This is followed by a rapid, non-enzymatic, water-mediated hydrolysis to yield the active aripiprazole.[6][7] Aripiprazole is then metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2D6, to its active metabolite, dehydro-aripiprazole.[1][8]
Metabolic conversion of aripiprazole lauroxil.
Pharmacokinetic Parameters
The pharmacokinetic profile of aripiprazole lauroxil is characterized by a slow, sustained release of aripiprazole, leading to a long apparent terminal elimination half-life.[1] This extended-release profile allows for dosing intervals of every 4, 6, or 8 weeks, depending on the dosage strength.[9][10]
Single-Dose Pharmacokinetics of Aripiprazole Lauroxil NanoCrystal® Dispersion (AL NCD) for Initiation
To achieve therapeutic concentrations rapidly, an initiation regimen involving a NanoCrystal® Dispersion formulation of aripiprazole lauroxil (ARISTADA INITIO) is often used.[11]
| Parameter | Deltoid Administration | Gluteal Administration |
| Cmax (ng/mL) | 196.1 | 175.0 |
| AUC∞ (day*ng/mL) | 6591 | 6437 |
| Tmax (days) | 27 (median, range: 16-35) | Not specified |
| Half-life (t½) (days) | 14.9 - 18 | 15.2 - 18 |
| Data from a study in patients with schizophrenia or schizoaffective disorder.[11][12] |
Steady-State Pharmacokinetics of Aripiprazole Lauroxil
Steady-state plasma concentrations of aripiprazole are typically reached after the fourth monthly injection.[2] The various dosing regimens are designed to provide aripiprazole concentrations within a therapeutic window.[9][10]
| Dosing Regimen | Median Steady-State Aripiprazole Concentration (ng/mL) |
| 441 mg every 4 weeks | Intermediate (within therapeutic range) |
| 662 mg every 4 weeks | 183 |
| 882 mg every 4 weeks | Higher end of therapeutic range |
| 882 mg every 6 weeks | 165 |
| 1064 mg every 8 weeks | 154 |
| Data derived from population pharmacokinetic models.[13] |
Impact of Injection Site
Studies have compared the pharmacokinetics of aripiprazole lauroxil administered in the deltoid versus the gluteal muscle. While the overall exposure (AUC) is similar, the rate of absorption can differ.[11][14] For the NanoCrystal® Dispersion used for initiation, deltoid injection may result in a slightly higher peak concentration (Cmax).[11][14] For the maintenance doses, the 441 mg dose can be administered in either the deltoid or gluteal muscle, while higher doses are administered in the gluteal muscle.[11]
Experimental Protocols
The pharmacokinetic properties of aripiprazole lauroxil have been extensively characterized through a series of clinical studies, primarily utilizing population pharmacokinetic (PopPK) modeling.[7][15]
Study Design
Pharmacokinetic data has been collected from multiple clinical trials, including Phase 1 studies in healthy volunteers and larger studies in patients with schizophrenia.[7][14][15] These studies have employed various designs, including single-dose and multiple-dose evaluations, as well as comparisons of different injection sites and dosing regimens.[11][16][17]
Subject Population
Studies have included healthy adult volunteers as well as adult patients diagnosed with schizophrenia or schizoaffective disorder.[11][14] To establish tolerability, patients who have never taken aripiprazole are typically first treated with oral aripiprazole.[12]
Bioanalytical Methods
The quantification of aripiprazole and its major active metabolite, dehydro-aripiprazole, in plasma samples is crucial for pharmacokinetic analysis. The most common and robust analytical method employed is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18][19] This technique offers high sensitivity and selectivity for the simultaneous determination of both analytes.[19] Sample preparation typically involves protein precipitation or liquid-liquid extraction.[18][20]
Population Pharmacokinetic (PopPK) Modeling
PopPK modeling has been a cornerstone in the development and approval of various aripiprazole lauroxil dosing regimens.[7][13][21] These models integrate data from multiple clinical studies to characterize the pharmacokinetics of the drug in a large and diverse patient population.[15] By identifying sources of variability in drug exposure, PopPK models help in optimizing dosing strategies and informing labeling recommendations.[22] Physiologically-based pharmacokinetic (PBPK) modeling has also been utilized to assess the impact of drug-drug interactions and genetic polymorphisms (e.g., CYP2D6 metabolizer status) on aripiprazole exposure.[8][22]
Pharmacokinetic study workflow for aripiprazole lauroxil.
Conclusion
Aripiprazole lauroxil is a long-acting injectable antipsychotic with a well-characterized pharmacokinetic profile. Its formulation as a prodrug and its extended-release characteristics provide sustained therapeutic concentrations of aripiprazole, allowing for infrequent dosing and potentially improving treatment adherence. The comprehensive evaluation through clinical trials and advanced pharmacokinetic modeling has established a range of effective and well-tolerated dosing regimens for the management of schizophrenia in adult patients.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Aripiprazole Lauroxil | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Aripiprazole Lauroxil? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Aripiprazole Lauroxil: Pharmacokinetic Profile of This Long-Acting Injectable Antipsychotic in Persons With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 9. Aripiprazole Lauroxil Dosing Regimens: Understanding Dosage Strengths and Injection Intervals | CNS Spectrums | Cambridge Core [cambridge.org]
- 10. Aripiprazole Lauroxil Dosing Regimens: Understanding Dosage Strengths and Injection Intervals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. hhs.texas.gov [hhs.texas.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Pharmacokinetics and safety of deltoid or gluteal injection of aripiprazole lauroxil NanoCrystal® Dispersion used for initiation of the long-acting antipsychotic aripiprazole lauroxil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Aripiprazole Once-Monthly 400 mg: Comparison of Pharmacokinetics, Tolerability, and Safety of Deltoid Versus Gluteal Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Phase-1 Study Comparing Pharmacokinetic and Safety Profiles of Three Different Dose Intervals of Aripiprazole Lauroxil - PMC [pmc.ncbi.nlm.nih.gov]
- 18. akjournals.com [akjournals.com]
- 19. Development of an LC-MS/MS method for the simultaneous quantification of aripiprazole and dehydroaripiprazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. High-performance liquid chromatography method using ultraviolet detection for the quantification of aripiprazole and dehydroaripiprazole in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Population Pharmacokinetic Analysis and Model-Based Simulations of Aripiprazole for a 1-Day Initiation Regimen for the Long-Acting Antipsychotic Aripiprazole Lauroxil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. certara.com [certara.com]
